molecular formula C22H31N5O2 B6471022 N-tert-butyl-1-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}pyrrolidine-3-carboxamide CAS No. 2640966-07-8

N-tert-butyl-1-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}pyrrolidine-3-carboxamide

Cat. No.: B6471022
CAS No.: 2640966-07-8
M. Wt: 397.5 g/mol
InChI Key: NZZHMODDZVZMKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-1-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}pyrrolidine-3-carboxamide is a pyridopyrimidine derivative with a complex polycyclic scaffold. Key structural features include:

  • A pyrido[2,3-d]pyrimidin core fused with a 7-oxo group and a cyclopentyl substituent at the 8-position.
  • A pyrrolidine-3-carboxamide side chain modified with a tert-butyl group at the nitrogen atom.

This compound is designed as a KRAS G12C and G12D inhibitor, targeting oncogenic mutations in the KRAS protein prevalent in pancreatic, colorectal, and lung cancers . Its mechanism involves covalent binding to the mutated cysteine (G12C) or aspartate (G12D) residues, disrupting KRAS-mediated signaling pathways critical for tumor proliferation.

Properties

IUPAC Name

N-tert-butyl-1-(8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O2/c1-14-11-18(28)27(16-7-5-6-8-16)19-17(14)12-23-21(24-19)26-10-9-15(13-26)20(29)25-22(2,3)4/h11-12,15-16H,5-10,13H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZHMODDZVZMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=NC(=NC=C12)N3CCC(C3)C(=O)NC(C)(C)C)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues in KRAS Inhibition

(a) Pyridopyrimidine-Based KRAS Inhibitors

The pyridopyrimidine core is a common scaffold in KRAS-targeted therapies. For example:

  • Sotorasib (AMG 510): A FDA-approved KRAS G12C inhibitor with a tetracyclic structure but lacks the pyrrolidine-carboxamide side chain.
  • Adagrasib (MRTX849) : Features a similar pyridopyrimidine core but incorporates a piperazine ring instead of a cyclopentyl group. It shows improved pharmacokinetics but higher off-target effects compared to the tert-butyl-pyrrolidine derivative .

Key Structural Differentiation :

  • The tert-butyl-pyrrolidine carboxamide moiety may reduce metabolic degradation, extending half-life compared to analogues with smaller substituents.
(b) Diazaspiro Nonene Carboxamide Derivatives

describes 6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide, a structurally distinct compound synthesized via Mitsunobu reaction. While it shares a carboxamide group, its diazaspiro core and trifluoromethyl-pyrimidine substituents target different pathways (unclear from evidence) but highlight diverse approaches to carboxamide-based drug design .

Pyrrolidinecarboxamide Derivatives in Other Therapeutic Areas

lists multiple imidazo-pyrrolo-pyrazine-pyrrolidinecarboxamide compounds, such as 3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide . These are structurally distinct due to their fused imidazo-pyrrolo-pyrazine systems and are likely JAK/STAT inhibitors (e.g., analogous to abrocitinib or baricitinib for autoimmune diseases). Unlike the target compound, these prioritize modulation of kinase signaling over covalent KRAS binding .

Table 1: Key Features of Selected Compounds
Compound Name / Class Core Structure Target Key Features Reference
Target Compound Pyrido[2,3-d]pyrimidine KRAS G12C/G12D Cyclopentyl and tert-butyl groups enhance selectivity and stability
Sotorasib (AMG 510) Tetracyclic pyrimidine KRAS G12C FDA-approved; lacks cyclopentyl group -
Diazaspiro Nonene () Diazaspiro[3.5]nonene Undisclosed High synthetic yield (90%); trifluoromethyl groups for lipophilicity
Imidazo-pyrrolo-pyrazine () Imidazo-pyrrolo-pyrazine Likely JAK/STAT Trifluoroethyl group for metabolic resistance

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.